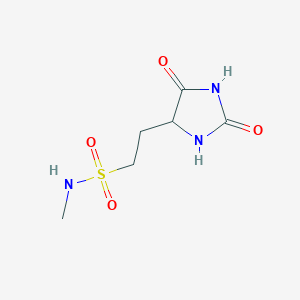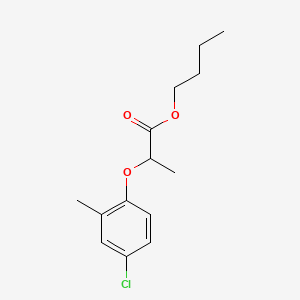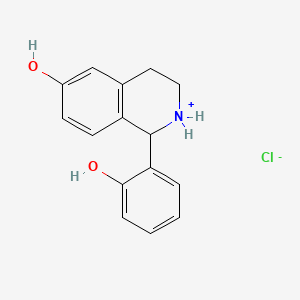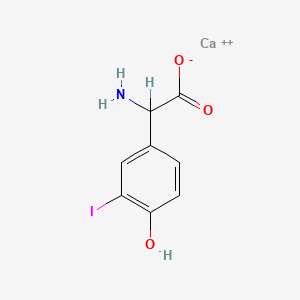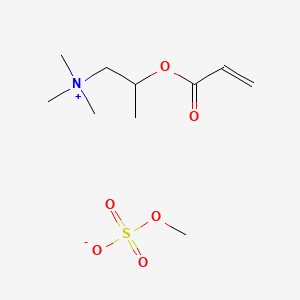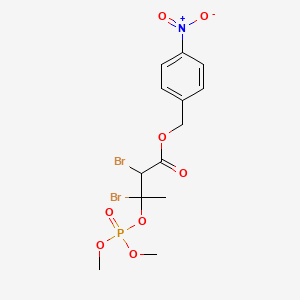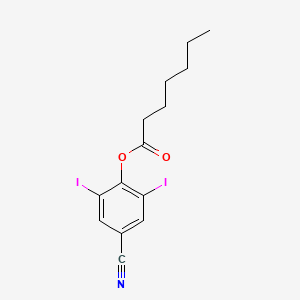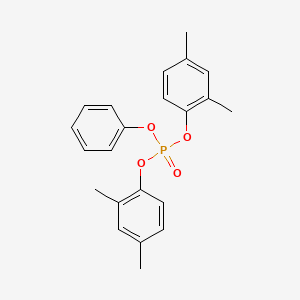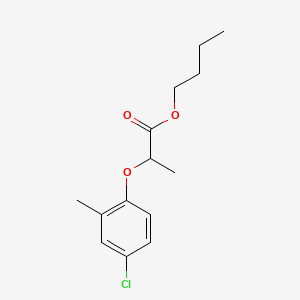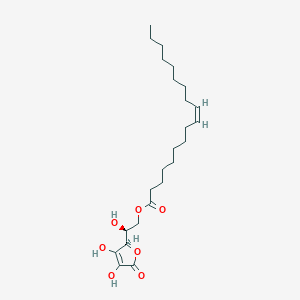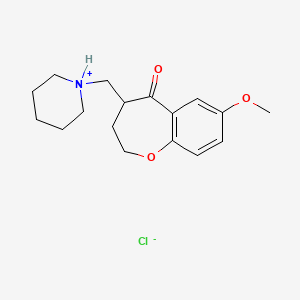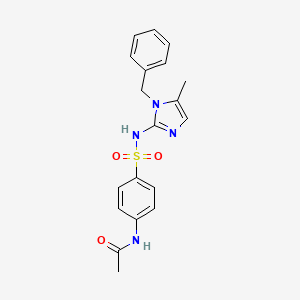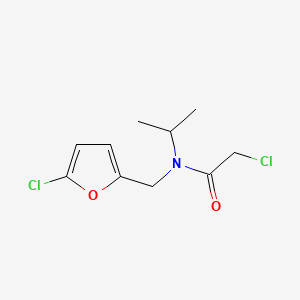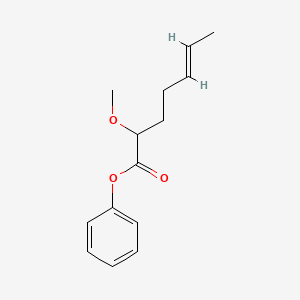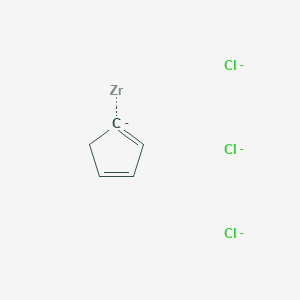
Cyclopenta-1,3-diene;zirconium;trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;zirconium;trichloride is an organometallic compound that plays a significant role in various chemical processes. This compound is part of the broader class of metallocenes, which are known for their stability and versatility in catalysis and other applications. The compound consists of a cyclopentadienyl ligand bonded to a zirconium atom, which is further coordinated with three chloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cyclopenta-1,3-diene;zirconium;trichloride typically involves the reaction of cyclopenta-1,3-diene with zirconium tetrachloride. One common method includes the use of tetrahydrofuran (THF) as a solvent, where the reaction is carried out at low temperatures (0-5°C) to ensure controlled addition and reaction . The mixture is then heated to reflux at around 66°C for a couple of hours to complete the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-purity reagents and controlled environments ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;zirconium;trichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of nucleophiles such as Grignard reagents or organolithium compounds .
Major Products Formed
The major products formed from these reactions include various zirconium complexes, which can be further utilized in catalysis and material science applications.
Scientific Research Applications
Cyclopenta-1,3-diene;zirconium;trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are explored for their potential in biological imaging and as therapeutic agents.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of high-performance materials, including coatings and composites.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;zirconium;trichloride exerts its effects involves the coordination of the cyclopentadienyl ligand to the zirconium center, which stabilizes the compound and allows it to participate in various catalytic cycles. The molecular targets include organic substrates that undergo transformation in the presence of the zirconium catalyst, facilitating reactions such as polymerization and hydrogenation .
Comparison with Similar Compounds
Similar Compounds
Titanocene dichloride: Similar in structure but contains titanium instead of zirconium.
Ferrocene: Contains iron and is known for its stability and use in various applications.
Hafnocene dichloride: Contains hafnium and exhibits similar chemical properties to zirconium compounds.
Uniqueness
Cyclopenta-1,3-diene;zirconium;trichloride is unique due to its specific reactivity and stability, which makes it particularly useful in catalytic applications. Its ability to form stable complexes with a variety of ligands allows for versatile applications in both research and industry.
Properties
Molecular Formula |
C5H5Cl3Zr-4 |
|---|---|
Molecular Weight |
262.7 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;zirconium;trichloride |
InChI |
InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;/p-3 |
InChI Key |
CWIIZFXENAKUGY-UHFFFAOYSA-K |
Canonical SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


